(S)-3-Acetyl-1-Boc-pyrrolidine

Medicinal Chemistry Chiral Synthesis Spleen Tyrosine Kinase (Syk) Inhibitors

Procuring the correct enantiomer is critical for chiral drug synthesis. The (R)-isomer or racemic mixture cannot substitute for (S)-3-Acetyl-1-Boc-pyrrolidine in Syk inhibitor programs without compromising stereochemical integrity. This intermediate provides a defined (3S) stereocenter for pyridopyrazine-based Syk inhibitor candidates. - Enables synthesis of specific diastereomers required for target binding in inflammatory disease models. - Serves as a chiral reference standard for HPLC method validation and enantiomeric purity assessment. - Avoids SAR invalidation risks associated with diastereomeric impurities from non-stereoselective starting materials.

Molecular Formula C11H19NO3
Molecular Weight 213.277
CAS No. 1374673-89-8
Cat. No. B570458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Acetyl-1-Boc-pyrrolidine
CAS1374673-89-8
Synonyms(3S)-3-Acetyl-1-pyrrolidinecarboxylic Acid 1,1-Dimethylethyl Ester;  (S)-tert-Butyl 3-Acetylpyrrolidine-1-carboxylate_x000B_
Molecular FormulaC11H19NO3
Molecular Weight213.277
Structural Identifiers
SMILESCC(=O)C1CCN(C1)C(=O)OC(C)(C)C
InChIInChI=1S/C11H19NO3/c1-8(13)9-5-6-12(7-9)10(14)15-11(2,3)4/h9H,5-7H2,1-4H3/t9-/m0/s1
InChIKeyWTNNGFYIEBJFPX-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-3-Acetyl-1-Boc-pyrrolidine: Chiral Pyrrolidine Building Block


(S)-3-Acetyl-1-Boc-pyrrolidine, also known as tert-butyl (3S)-3-acetylpyrrolidine-1-carboxylate, is a chiral pyrrolidine derivative . This compound is characterized by a defined (3S) stereochemistry, a Boc-protected nitrogen, and an acetyl functional group [1]. It is classified as a versatile intermediate, primarily documented for its role in the synthesis of novel pyridopyrazine compounds that act as spleen tyrosine kinase (Syk) inhibitors .

1
Chiral pyrrolidine intermediate with defined (S)-configuration
2
Boc group enables orthogonal deprotection under mild acid
3
3-Acetyl handle for scaffold elaboration in Syk inhibitor research

(S)-3-Acetyl-1-Boc-pyrrolidine: Enantiomer Specificity


The procurement of (S)-3-Acetyl-1-Boc-pyrrolidine over its (R)-isomer (CAS 1374673-69-4) or the racemic mixture (CAS 858643-95-5) is a critical decision point in drug discovery [1]. While the racemate is sometimes used as a non-stereoselective TrmD inhibitor precursor, the defined (S)-enantiomer is explicitly required for the synthesis of specific Syk inhibitor candidates where stereochemistry dictates biological activity [2]. The presence of an acetyl group at the 3-position introduces a chiral center, making the enantiomeric purity of the starting material directly consequential for the stereochemical outcome of downstream chiral drugs [3]. Interchanging enantiomers would yield diastereomeric final products with potentially different, and often unfavorable, pharmacological and toxicological profiles, invalidating the structure-activity relationship (SAR) of a medicinal chemistry program.

(R)-enantiomer or racemate
Use may produce opposite diastereomer, altering pharmacological profile in Syk inhibitor context.
Racemic mixture (CAS 858643-95-5)
Documented primarily for TrmD inhibitor precursors, not for stereospecific Syk inhibitor synthesis.
Alternate N-protecting groups
Cbz or Fmoc may require harsher deprotection conditions, risking loss of chiral integrity or acetyl function.

(S)-3-Acetyl-1-Boc-pyrrolidine: Key Analogs Comparison


Enantiomeric Purity in Syk Inhibitor Synthesis

The (S)-enantiomer of 3-acetyl-1-Boc-pyrrolidine is a direct building block in the synthesis of pyridopyrazine Syk inhibitors, as referenced in the patent literature [1]. The (R)-enantiomer (CAS 1374673-69-4) and the racemate (CAS 858643-95-5) are explicitly defined as the opposite isomer or a non-stereospecific alternative, respectively [2]. No evidence suggests they are used in the same stereospecific sequence, implying that the (S)-configuration is a strict structural requirement for the intended biological target.

Stereochemical Requirement
Class-level
Target: (S)-enantiomer (defined 3S).
Comparator: (R)-isomer or racemate.
Difference: Opposite diastereomer may alter SAR.
Enantiomer-specific synthesis context; (S)-configuration supports Syk inhibitor candidate development.
Patent WO2012167423 describes stereospecific route.
Medicinal Chemistry Chiral Synthesis Spleen Tyrosine Kinase (Syk) Inhibitors

Application Specificity: Syk Inhibitor vs. Broad Claims

Multiple vendor sources and the primary patent citation link (S)-3-Acetyl-1-Boc-pyrrolidine specifically to the synthesis of novel pyridopyrazine compounds that function as Spleen Tyrosine Kinase (Syk) inhibitors [1]. In contrast, the racemic mixture (3-Acetyl-1-Boc-pyrrolidine, CAS 858643-95-5) is more broadly associated with the preparation of selective inhibitors of H. influenzae TrmD [2]. This differentiation suggests that the chiral purity of the (S)-enantiomer is a key requirement for the specific Syk inhibitor target.

Application Specificity
Class-level
Target used for pyridopyrazine Syk inhibitor synthesis.
Racemate linked to H. influenzae TrmD inhibitors.
(S)-enantiomer aligns with Syk inhibitor research; racemate context differs.
Vendor and patent sources differentiate application.
Drug Discovery Inflammatory Diseases Kinase Inhibitors

Boc Group Orthogonal Protection Strategy

(S)-3-Acetyl-1-Boc-pyrrolidine features a tert-butoxycarbonyl (Boc) protecting group, which is acid-labile and can be removed under mild conditions (e.g., TFA or HCl) without affecting the acetyl group or the chiral center [1]. This orthogonal protection strategy is a standard requirement for sequential peptide coupling and heterocyclic scaffold construction. While many pyrrolidine derivatives may offer similar protection, the combination of the (3S) stereochemistry and the specific 3-acetyl substitution pattern is unique to this compound.

Boc Orthogonal Protection
Class-level
Boc cleaved under mild acid (e.g., TFA), preserving acetyl group and chiral center.
Predictable deprotection supports multi-step synthesis without side reactions.
Standard peptide coupling compatibility.
Organic Synthesis Protecting Group Chemistry Peptidomimetics

Commercial Purity and Quality Standards

Commercial suppliers for (S)-3-Acetyl-1-Boc-pyrrolidine offer the compound at defined purity levels, typically ≥95% or ≥98%, with analytical data (e.g., HPLC, NMR) provided to support these claims . The availability of a cataloged product with a specified purity and the potential for certificates of analysis (CoA) reduces the need for in-house purification and characterization. In contrast, a less common analog or an in-house synthesized batch may lack this level of documented quality assurance, introducing variability into research outcomes.

Commercial Purity
Data to verify
Vendors offer ≥95% or ≥98% purity with CoA availability.
Pre-characterized material reduces experimental variability.
Verify lot-specific CoA for critical experiments.
Chemical Procurement Quality Control Research Grade Chemicals

(S)-3-Acetyl-1-Boc-pyrrolidine: Research Applications


Syk Inhibitor Synthesis for Inflammatory Diseases

Medicinal chemistry groups focused on developing novel Syk inhibitors for treating inflammatory conditions such as rheumatoid arthritis or allergic asthma should procure (S)-3-Acetyl-1-Boc-pyrrolidine. Its use as a chiral intermediate in the synthesis of pyridopyrazine Syk inhibitors is documented in the primary patent literature [1]. The compound's defined (S)-stereochemistry is crucial for generating the correct diastereomer of the target inhibitor .

Stereoselective Chiral and Peptidomimetic Synthesis

Academic and industrial research laboratories engaged in asymmetric synthesis should utilize this compound as a chiral building block. Its Boc-protected amine and 3-acetyl group serve as versatile synthetic handles for further functionalization [2]. The defined (3S) stereochemistry makes it a valuable starting point for constructing enantiomerically pure heterocyclic scaffolds and peptidomimetics [2].

SAR Studies of Chiral Pyrrolidine Drugs

For SAR campaigns aiming to understand the impact of stereochemistry on target binding and drug properties, (S)-3-Acetyl-1-Boc-pyrrolidine is an essential tool . It serves as the necessary (S)-enantiomer to be compared against analogs synthesized from the (R)-isomer (CAS 1374673-69-4) or the racemate (CAS 858643-95-5) [1][3]. This allows researchers to quantify the enantioselectivity of biological assays and deconvolute the activity of racemic mixtures.

Chiral Purity Reference Standard

Analytical chemistry laboratories within pharmaceutical companies can use (S)-3-Acetyl-1-Boc-pyrrolidine as a reference standard to develop and validate chiral HPLC methods [4]. It serves as a benchmark for determining the enantiomeric purity of synthesized batches, ensuring that the desired (S)-enantiomer is not contaminated by its (R)-isomer, which is a critical quality attribute for chiral intermediates .

Application
Selection Property
Validation Focus
Syk inhibitor research (inflammatory disease models)
Enantiomer-specific chiral intermediate
Stereochemical outcome of final drug candidate
Chiral heterocycle and peptidomimetic synthesis
Boc-protected amine with 3-acetyl handle
Enantiomeric purity and functional group tolerance
Enantioselectivity SAR studies
Defined (S)-enantiomer as reference
Comparative biological assay with (R)-isomer or racemate
Chiral HPLC method development
High enantiomeric purity benchmark
Determine enantiomeric excess in synthesized batches

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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